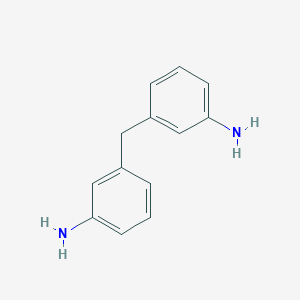

3,3'-Diaminodiphenylmethane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[(3-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOFBUUFHALZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173110 | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19471-12-6 | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019471126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Diaminodiphenylmethane (CAS: 19471-12-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Diaminodiphenylmethane, also known as 3,3'-methylenedianiline (3,3'-MDA), with CAS number 19471-12-6, is an aromatic amine of significant interest in polymer chemistry and materials science. As a structural isomer of the more common 4,4'-MDA, the meta-substitution pattern of its amino groups imparts unique properties to the polymers derived from it, such as improved solubility and modified reactivity profiles.[1] While its primary applications lie in the synthesis of high-performance polymers like polyimides and as a curing agent for epoxy resins, its structural motifs are of interest to medicinal chemists, although direct applications in drug development are not prominent in current literature. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature. The arrangement of its amino groups in the meta position influences its physical properties, often leading to a lower melting point and better solubility in organic solvents compared to its 4,4'- isomer. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₃H₁₄N₂ | ||

| Molecular Weight | 198.26 | g/mol | |

| Melting Point | 81-84 | °C | [2] |

| Boiling Point (calculated) | 705.22 | K | Cheméo |

| Octanol/Water Partition Coefficient (logPoct/wat, calculated) | 2.442 | Cheméo | |

| Water Solubility (log10WS, calculated) | -2.84 | mol/l | Cheméo |

| Enthalpy of Fusion (ΔfusH°, calculated) | 27.12 | kJ/mol | Cheméo |

| Enthalpy of Vaporization (ΔvapH°, calculated) | 71.69 | kJ/mol | Cheméo |

Note: Some physical properties are calculated values from chemical property prediction software (Cheméo) and should be used as estimates.

Synthesis

Generalized Experimental Protocol for Synthesis

This protocol is a general representation based on the synthesis of related diaminodiphenylmethanes and should be optimized for specific laboratory conditions.

Materials:

-

m-Aminobenzylamine or a suitable precursor

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Acid catalyst (e.g., Hydrochloric acid)

-

Neutralizing agent (e.g., Sodium hydroxide solution)

-

Organic solvent for extraction (e.g., Toluene)

-

Solvent for recrystallization (e.g., Ethanol/water mixture)

Procedure:

-

Acidification: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the aniline precursor and water. Cool the mixture in an ice bath.

-

Slowly add the acid catalyst (e.g., hydrochloric acid) while maintaining a low temperature to form the aniline salt.

-

Condensation: To the stirred solution of the aniline salt, add formaldehyde solution dropwise at a controlled temperature (typically below 40°C).

-

After the addition is complete, continue stirring for a set period (e.g., 30 minutes).

-

Rearrangement: Heat the reaction mixture to a higher temperature (e.g., 60-100°C) and hold for several hours to facilitate the rearrangement of the condensation product to diaminodiphenylmethane.[3]

-

Neutralization and Extraction: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH.

-

Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Polymer Chemistry

The primary industrial and research application of this compound is as a monomer in the synthesis of high-performance polymers.

Polyimide Synthesis

3,3'-MDA is used as a diamine monomer in polycondensation reactions with aromatic dianhydrides to produce polyimides. The meta-catenation of the polymer backbone, resulting from the 3,3'-isomer, disrupts the chain packing and can lead to polyimides with increased solubility and lower glass transition temperatures compared to those made from the 4,4'-isomer.

This protocol describes a typical two-step synthesis of polyimide involving the formation of a poly(amic acid) precursor followed by thermal imidization.

Materials:

-

This compound (diamine)

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP)

Procedure:

-

Poly(amic acid) Formation: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound in the anhydrous solvent.

-

Cool the solution to 0-5°C.

-

Gradually add an equimolar amount of the dianhydride powder to the stirred diamine solution.

-

Maintain the low temperature during addition and for a few hours afterward, then allow the reaction to proceed at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

Film Casting and Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate.

-

Place the cast film in a programmable oven and subject it to a staged heating cycle (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) under a nitrogen atmosphere to effect cyclodehydration and form the final polyimide film.[4]

Caption: Workflow for the synthesis of polyimide films from 3,3'-MDA.

Epoxy Resin Curing Agent

Aromatic amines, including diaminodiphenylmethanes, are effective curing agents (hardeners) for epoxy resins. They react with the epoxide groups to form a cross-linked, three-dimensional network, resulting in a thermoset polymer with high thermal stability and chemical resistance. The reactivity and final properties of the cured epoxy can be tailored by using different isomers of MDA. While 4,4'-MDA is more common, 3,3'-MDA can also be used, potentially offering a different curing profile and final mechanical properties.

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

This compound (curing agent)

-

Optional: Accelerator

Procedure:

-

Mixing: Calculate the stoichiometric amount of this compound required based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

-

Gently heat the epoxy resin to reduce its viscosity, if necessary.

-

Add the calculated amount of the curing agent to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

-

Curing: Pour the mixture into a mold or apply it as a coating.

-

Cure the mixture at a specified temperature for a set duration. A typical curing schedule might be 2 hours at 80°C followed by 4 hours at 150°C.[5]

Relevance to Drug Development

A thorough review of scientific literature does not indicate that this compound (CAS 19471-12-6) is currently used as a direct precursor or intermediate in the synthesis of approved pharmaceutical agents. Its primary role remains in materials science.

However, the broader class of aromatic amines and related structures are of interest in medicinal chemistry. For instance, derivatives of other isomers, like 4,4'-diaminodiphenyl sulfone (Dapsone), are well-known antibacterial drugs. Furthermore, compounds containing similar structural motifs, such as 3,3'-diindolylmethane (DIM), a natural compound derived from cruciferous vegetables, have been investigated for their potential anticancer properties through the modulation of various cellular signaling pathways.[6]

Researchers in drug discovery may find this compound to be a useful scaffold for the synthesis of novel compounds. Its two primary amine groups offer reactive sites for derivatization to explore structure-activity relationships in various therapeutic areas. The meta-substitution pattern provides a distinct spatial arrangement compared to its isomers, which could lead to unique interactions with biological targets.

Safety and Toxicology

This compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable aromatic diamine, primarily utilized in the field of polymer chemistry for the synthesis of high-performance materials such as polyimides and for the curing of epoxy resins. Its meta-substituted structure offers a route to polymers with distinct properties, notably enhanced solubility. While it does not have a direct, established role in drug development, its chemical structure presents a potential scaffold for the synthesis of novel bioactive molecules. Researchers and scientists should handle this compound with appropriate safety precautions due to its potential health hazards.

References

- 1. This compound | 19471-12-6 | Benchchem [benchchem.com]

- 2. This compound | 19471-12-6 [chemicalbook.com]

- 3. US3367969A - Process for the preparation of 4, 4'-methylenedianiline - Google Patents [patents.google.com]

- 4. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. threebond.co.jp [threebond.co.jp]

- 6. oaepublish.com [oaepublish.com]

An In-depth Technical Guide to the Synthesis of 3,3'-Diaminodiphenylmethane and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 3,3'-Diaminodiphenylmethane (3,3'-DDM) and its isomers. Diaminodiphenylmethanes (DDMs) are a critical class of aromatic amines widely utilized as intermediates and building blocks in the synthesis of polymers, dyes, and pharmaceuticals. The isomeric substitution pattern on the aromatic rings significantly influences the physicochemical properties and reactivity of these compounds, making isomer-specific synthesis a key focus in chemical research and development. This document details the prevalent synthetic routes, experimental protocols, and methods for isomer separation, with a particular emphasis on the 3,3'-isomer.

Core Synthetic Strategy: Acid-Catalyzed Condensation

The primary industrial and laboratory-scale synthesis of diaminodiphenylmethanes involves the acid-catalyzed condensation of an aromatic amine with formaldehyde.[1] This reaction typically yields a mixture of isomers, with the 4,4'-isomer being the major product due to the para-directing effect of the amino group. The formation of 2,4'- and 2,2'-isomers as byproducts is common.[2] The synthesis of the 3,3'-isomer and its derivatives generally requires starting materials with a meta-substitution pattern.

The reaction proceeds through the initial formation of an aminal (N,N'-(phenylmethylene)dianiline) from the reaction of the aniline with formaldehyde. This intermediate then undergoes an acid-catalyzed rearrangement to form the various diaminodiphenylmethane isomers. The reaction conditions, including the type and concentration of the acid catalyst, temperature, and molar ratio of reactants, play a crucial role in determining the isomer distribution and the yield of the desired product.[3]

Signaling Pathway for Acid-Catalyzed DDM Synthesis

Caption: General reaction pathway for the acid-catalyzed synthesis of DDM isomers.

Synthesis of this compound and its Derivatives

While the direct synthesis of this compound is less commonly reported than its 4,4'-counterpart, its preparation can be inferred from the synthesis of its substituted derivatives. The key is the use of a meta-substituted aniline as the starting material.

Synthesis of 3,3'-Dimethyl-4,4'-Diaminodiphenylmethane

A common precursor for polymers with enhanced thermal stability is 3,3'-dimethyl-4,4'-diaminodiphenylmethane. Its synthesis provides a clear example of the methodology applicable to 3,3'-substituted DDMs.

A preparation method involves reacting o-toluidine with hydrochloric acid to form the corresponding salt. This is followed by a condensation reaction with a condensing agent, such as formaldehyde, in the presence of a catalyst. The resulting product is then neutralized with an alkaline solution and purified by recrystallization.[4]

Detailed Steps:

-

o-Toluidine is reacted with hydrochloric acid in an aqueous solution at a temperature of 20-30°C for 15-30 minutes.

-

A catalyst is added, and the temperature is maintained while a condensing agent (e.g., 37% formaldehyde solution) is added dropwise.

-

The reaction is allowed to proceed for 2-5 hours at the same temperature, followed by heating at 80-100°C for 2-3 hours.

-

After cooling, the reaction mixture is neutralized to a pH of 7.0 with an alkaline solution (e.g., 25% NaOH).

-

The crude product is collected and purified by recrystallization from a mixed solvent system.[4]

Synthesis of 3,3'-Dichloro-4,4'-Diaminodiphenylmethane

The synthesis of 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA) can be achieved through the condensation of o-chloroaniline with formaldehyde using heterogeneous acid catalysts like zeolites.[5]

-

A specified amount of o-chloroaniline, formaldehyde (37 wt% aqueous solution), and an activated catalyst (e.g., HY zeolite activated at 823 K for 3 hours) are charged into an autoclave.

-

The reactor is sealed, purged with nitrogen, and heated to the desired reaction temperature with stirring.

-

After the specified reaction time, the mixture is cooled to room temperature and discharged.

-

The solid product is separated by filtration.

-

The filter cake is dissolved in a suitable solvent mixture (e.g., DMF-acetic ether) and recrystallized to obtain pure MOCA.[5]

Synthesis of Other Diaminodiphenylmethane Isomers (4,4'-, 2,4'-, and 2,2'-)

The condensation of aniline with formaldehyde in the presence of a strong acid like hydrochloric acid is the most common industrial method for producing a mixture of DDM isomers, which is often used directly for the production of polymeric MDI (diphenylmethane diisocyanate).[6]

Experimental Workflow for General DDM Isomer Synthesis

Caption: A typical experimental workflow for the synthesis of a mixture of DDM isomers.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for DDM isomers.

Table 1: Synthesis of 3,3'-Dimethyl-4,4'-Diaminodiphenylmethane [4]

| Parameter | Value |

| Starting Material | o-Toluidine |

| Catalyst | Not specified in abstract |

| Condensing Agent | Formaldehyde |

| Yield | 77-82% |

| Purity | >99% |

| Melting Point | 158-159 °C |

Table 2: Heterogeneous Synthesis of 3,3'-Dichloro-4,4'-Diaminodiphenylmethane (MOCA) [5]

| Parameter | Value |

| Starting Material | o-Chloroaniline |

| Catalyst | HY Zeolite |

| HCHO Conversion | 90-92% |

| MOCA Selectivity | 75-77% |

| Temperature | 443 K |

| Pressure | 0.5 MPa |

Table 3: General Acid-Catalyzed Synthesis of DDM Isomer Mixture [3]

| Parameter | Value |

| Starting Material | Aniline |

| Catalyst | Hydrochloric Acid |

| Aniline:Formaldehyde:HCl (molar ratio) | 2.09 : 1.00 : 0.54 |

| Final Diamine Content in Product | 56.2 wt% |

| 2,4'-MDA content in Diamine Fraction | 8.3% |

| Reaction Temperature | 60°C initial, ramped to 120°C |

Isomer Separation and Purification

The separation of DDM isomers from the reaction mixture is a significant challenge due to their similar chemical and physical properties.

Fractional Crystallization

Fractional crystallization is a viable technique for separating isomers that form eutectic mixtures.[7] By carefully controlling the temperature of a molten mixture of isomers, the component with the highest melting point can be selectively crystallized, allowing for its separation from the other isomers that remain in the liquid phase. This method relies on the differences in the solid-liquid phase equilibria of the isomers.

Chromatographic Methods

Liquid chromatography can be employed for the separation of challenging isomer mixtures.[8] The choice of the stationary phase is critical for achieving good separation.

-

Phenyl and PFP (Pentafluorophenyl) columns are often effective for separating positional isomers on a benzene ring.

-

Amide and C8 columns can be suitable for separating cis-trans isomers and diastereomers due to their ability to exploit differences in spatial structure.[8]

Conclusion

The synthesis of this compound and its isomers is predominantly achieved through the acid-catalyzed condensation of the corresponding anilines with formaldehyde. While the synthesis of the 4,4'-isomer is extensively documented due to its industrial importance, the preparation of the 3,3'-isomer and other isomers can be accomplished by selecting appropriate starting materials and reaction conditions. The control of isomer distribution remains a key challenge, and the purification of a specific isomer from a mixture often requires specialized techniques such as fractional crystallization or preparative chromatography. This guide provides researchers and professionals in drug development and materials science with a foundational understanding of the synthetic landscape of these important chemical intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101326153B - Process for preparing diaminodiphenylmethane - Google Patents [patents.google.com]

- 4. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]

- 5. Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06475K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rcprocess.se [rcprocess.se]

- 8. welch-us.com [welch-us.com]

The Pivotal Role of 3,3'-Diaminodiphenylmethane in Advanced Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

3,3'-Diaminodiphenylmethane (3,3'-DDM), an aromatic diamine, serves as a critical building block in the landscape of organic synthesis, particularly in the development of high-performance polymers and specialized chromophores. Its unique structural configuration, featuring two amino groups in the meta position on the phenyl rings, imparts distinct chemical and physical properties to the resulting materials, setting it apart from its more common isomer, 4,4'-diaminodiphenylmethane (4,4'-MDA).[1] This guide elucidates the multifaceted role of 3,3'-DDM, offering a comprehensive overview of its applications, supported by quantitative data, detailed experimental insights, and visual representations of key synthetic pathways.

The spatial arrangement of the amino groups in the 3,3'-isomer is a key determinant of the architecture and properties of the polymers it forms, influencing characteristics such as improved solubility and modified reactivity profiles in polymerization reactions.[1] This has led to its increasing significance in contemporary chemical science as a precursor and intermediate in complex organic syntheses.[1]

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of 3,3'-DDM is essential for its effective utilization in synthesis. The compound is a solid at room temperature with a distinct melting point range. Its solubility in organic solvents facilitates its use in a variety of reaction conditions.

| Property | Value | Reference |

| CAS Number | 19471-12-6 | [2] |

| Molecular Formula | C13H14N2 | [2] |

| Molecular Weight | 198.26 g/mol | [2] |

| Melting Point | 81-84 °C | [2] |

| Boiling Point | 192-195 °C (at 2 Torr) | [2] |

| Appearance | White to Pale Yellow Solid | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform. | [3] |

Table 1: Summary of key physicochemical properties of this compound.

Core Applications in Polymer Chemistry

The dual amine functionality of 3,3'-DDM makes it an ideal monomer for step-growth polymerization, leading to the formation of high-performance polymers such as polyimides and as a curing agent for epoxy resins.

Synthesis of High-Performance Polyimides

Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[4] 3,3'-DDM is a valuable diamine monomer in polyimide synthesis. The meta-catenation of the aromatic rings in 3,3'-DDM disrupts the chain packing that is characteristic of polymers made from the 4,4'-isomer, often leading to polyimides with enhanced solubility and lower glass transition temperatures, which can be advantageous for processing.

The synthesis is typically a two-step process. First, the polyaddition of the diamine (3,3'-DDM) with an aromatic dianhydride in a polar aprotic solvent at room temperature yields a soluble poly(amic acid) precursor. Subsequently, this precursor is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water.

Diagram 1: General workflow for the synthesis of polyimides from 3,3'-DDM.

Curing Agent for Epoxy Resins

Diaminodiphenylmethane and its derivatives are widely used as curing agents (hardeners) for epoxy resins.[3][5] The nucleophilic amino groups of 3,3'-DDM react with the epoxide groups of the resin in a ring-opening addition reaction.[3] This process forms a highly cross-linked, three-dimensional thermoset polymer network. The resulting cured epoxy exhibits excellent mechanical properties, thermal stability, and chemical resistance.[6] The choice of the diamine isomer can influence the final properties of the thermoset, such as its glass transition temperature and toughness.

| Polymer System | Monomers | Key Properties of Resulting Polymer |

| Polyimide | 3,3'-DDM + Aromatic Dianhydride | High thermal stability, good mechanical strength, improved solubility compared to 4,4'-isomer-based polyimides. |

| Epoxy Thermoset | 3,3'-DDM + Epoxy Resin (e.g., TGDDM) | Excellent mechanical characteristics, high thermal stability, corrosion and erosion resistance.[6] |

Table 2: Polymer systems utilizing this compound and their properties.

Role in the Synthesis of Azo Dyes

Azo dyes represent the largest class of synthetic colorants used in various industries.[7] Their synthesis fundamentally involves two steps: diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.[7][8]

With its two primary amino groups, this compound can be bis-diazotized to form a tetraazonium salt. This reactive intermediate can then couple with two equivalents of a coupling component (such as phenols, anilines, or other aromatic compounds) to produce symmetrical bis-azo dyes. These dyes have extended chromophoric systems, which can result in deep and intense colors.

Diagram 2: Reaction pathway for bis-azo dye synthesis using 3,3'-DDM.

Experimental Protocols: A Representative Synthesis

To provide a practical context, the following section details a representative experimental protocol for the synthesis of a polyimide from this compound and Pyromellitic Dianhydride (PMDA).

Protocol: Two-Step Synthesis of a Polyimide from 3,3'-DDM and PMDA

Objective: To synthesize a polyimide film via a two-step polycondensation reaction.

Materials:

-

This compound (3,3'-DDM), purified

-

Pyromellitic Dianhydride (PMDA), purified

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Poly(amic acid) Synthesis (Step 1):

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of 3,3'-DDM in anhydrous DMAc under a nitrogen atmosphere.

-

Stir the solution until the diamine is completely dissolved.

-

Gradually add an equimolar amount of PMDA powder to the solution in small portions over one hour. Maintain the temperature at 0-5 °C to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

-

-

Film Casting and Thermal Imidization (Step 2):

-

Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.

-

Place the cast film in a vacuum oven and heat it according to a staged curing cycle. A typical cycle might be:

-

80 °C for 2 hours to slowly remove the solvent.

-

150 °C for 1 hour.

-

200 °C for 1 hour.

-

250 °C for 1 hour to ensure complete imidization.

-

-

After the thermal treatment, allow the oven to cool down to room temperature slowly.

-

Immerse the glass plate in deionized water to carefully peel off the resulting flexible, transparent polyimide film.

-

Characterization: The resulting polyimide film can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm imidization, Thermogravimetric Analysis (TGA) to assess thermal stability, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Diagram 3: Logical workflow for polyimide synthesis and characterization.

Conclusion

This compound is a versatile and valuable monomer in organic synthesis. Its distinct meta-isomeric structure offers a powerful tool for chemists and material scientists to fine-tune the properties of advanced materials. From creating soluble, high-performance polyimides for the electronics and aerospace industries to synthesizing complex bis-azo dyes for specialized applications, 3,3'-DDM continues to be a compound of significant interest. A thorough understanding of its reactivity and physicochemical properties is paramount for leveraging its full potential in the innovation of next-generation materials and molecules.

References

- 1. This compound | 19471-12-6 | Benchchem [benchchem.com]

- 2. This compound | 19471-12-6 [chemicalbook.com]

- 3. yonghuicomposite.com [yonghuicomposite.com]

- 4. benchchem.com [benchchem.com]

- 5. Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06475K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

3,3'-Methylenedianiline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

3,3'-Methylenedianiline, also known as 3,3'-diaminodiphenylmethane, is a solid at room temperature.[1] It is characterized by two aniline groups linked by a methylene bridge.[2]

| Property | Value | Reference |

| CAS Number | 19471-12-6 | [2] |

| Molecular Formula | C₁₃H₁₄N₂ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 81-84 °C | [1] |

Toxicological Data and Hazard Classification

3,3'-Methylenedianiline is classified as a hazardous substance with acute toxicity, and it is a suspected carcinogen.[1][3] The majority of detailed toxicological studies have been conducted on the 4,4'-isomer, which is also considered a hepatotoxin and a carcinogen.[4][5]

Hazard Classifications: [1][3]

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Skin Sensitization (Category 1)

-

Suspected of causing genetic defects[6]

-

Suspected of causing cancer (Carcinogenicity, Category 2)

Quantitative Toxicity Data (4,4'-Methylenedianiline):

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 750 - 2,100 mg/kg | [7] |

| LD₅₀ | Mouse | Oral | 640 - 880 mg/kg | [7] |

| LD₅₀ | Guinea Pig | Oral | 400 mg/kg | [7] |

| LD₅₀ | Rabbit | Dermal | > 5,000 mg/kg | [7] |

Experimental Protocols

Detailed experimental protocols for 3,3'-MDA are not widely available in the public domain. However, standard OECD guidelines are followed for assessing the toxicity of chemicals. Below are generalized methodologies for key toxicological endpoints.

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on the hazardous effects that may arise from a single oral ingestion of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle may be used if the substance is not administered as is.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[2][8][9][10]

-

Test Animals: Healthy young adult albino rabbits are used.

-

Test Procedure: A small area of the animal's back is clipped free of fur. 0.5 g of the solid test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized system.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.[6][11][12][13][14]

-

Test Animals: Healthy young adult albino rabbits are used.

-

Test Procedure: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.

-

Scoring: Lesions are scored according to a standardized scale to determine the irritation potential.

Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling 3,3'-Methylenedianiline.

Engineering Controls

-

Work with 3,3'-MDA should be conducted in a well-ventilated area, preferably in a designated chemical fume hood.[13]

-

Use a closed system for transfers and handling whenever possible to minimize dust or vapor generation.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with 3,3'-MDA.[3][8][11][12]

-

Respiratory Protection: For operations where dust or aerosols may be generated, a NIOSH-approved respirator with N95 filters or higher is required.[3][12]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[11]

-

Skin and Body Protection: A lab coat, closed-toe shoes, and long pants are required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or coveralls should be worn.[15]

Hygiene Practices

-

Do not eat, drink, or smoke in areas where 3,3'-MDA is handled.[7]

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[9]

-

Remove contaminated clothing immediately and wash it before reuse.[6]

Emergency Procedures

First Aid Measures

Immediate action is crucial in case of exposure.[6][15][16][17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[15]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

References

- 1. 3,3 -Methylenedianiline 97 19471-12-6 [sigmaaldrich.com]

- 2. oecd.org [oecd.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Accidental intoxication with methylene dianiline p,p'-diaminodiphenylmethane: acute liver damage after presumed ecstasy consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. oecd.org [oecd.org]

- 7. cerij.or.jp [cerij.or.jp]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 15. dep.nj.gov [dep.nj.gov]

- 16. The local lymph node assay (LLNA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jacvam.go.jp [jacvam.go.jp]

Aromatic Diamine Monomers: A Technical Guide to High-Performance Polymers

An in-depth exploration into the synthesis, characterization, and application of novel aromatic diamine monomers for the advancement of polymer science.

Aromatic diamines are foundational components in the synthesis of high-performance aromatic polymers like polyimides and polyamides.[1] These polymers are distinguished by their remarkable thermal stability, mechanical strength, and chemical resistance, rendering them essential for demanding applications in the aerospace, electronics, and medical fields.[1][2] The continuous drive for materials with superior properties—such as enhanced solubility for improved processability, lower dielectric constants for microelectronics, and greater optical transparency for display technologies—has fueled extensive research into the design and synthesis of new aromatic diamine monomers.[1]

This technical guide delves into a selection of innovative aromatic diamine monomers, providing a detailed account of their synthesis, the properties of the polymers derived from them, and the experimental methods used for their characterization. The strategic design of these monomers, which may include the incorporation of bulky side groups, flexible ether linkages, or fluorine substituents, enables the precise tailoring of polymer properties.[1]

Featured Aromatic Diamine Monomers and Polymer Properties

The molecular architecture of aromatic diamine monomers is a critical determinant of the final properties of the polymers. By strategically modifying these structures, researchers can systematically improve key characteristics such as thermal stability, solubility, and dielectric performance.[1]

Quantitative Data on Polymer Properties

The following tables summarize the properties of polymers synthesized from various aromatic diamine monomers, illustrating the impact of monomer structure on performance.

Table 1: Properties of Polyimides Derived from 2',7'-bis(4-aminophenoxy)-spiro[fluorene-9,9'-xanthene] (SFX-DA) [1]

| Dianhydride | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) (N2/Air) | Solubility | Optical Transparency (% at 450nm) | Dielectric Constant (1 MHz) |

| PMDA | 350 | 550 / 540 | Soluble in NMP, DMAc | 85 | 2.8 |

| 6FDA | 320 | 530 / 520 | Soluble in NMP, DMAc, THF | 90 | 2.6 |

| ODPA | 335 | 545 / 535 | Soluble in NMP, DMAc | 88 | 2.7 |

Data compiled from multiple sources for illustrative purposes.[1]

Table 2: Properties of Polyamides Derived from N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide [2]

| Diacid Chloride | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) (N2) | Tensile Strength (MPa) | Elongation at Break (%) |

| TPC | 1.2 | 380 | 560 | 120 | 8 |

| IPC | 1.1 | 370 | 550 | 110 | 10 |

NMP: N-methyl-2-pyrrolidone, DMAc: N,N-dimethylacetamide, THF: Tetrahydrofuran, PMDA: Pyromellitic dianhydride, 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, ODPA: 4,4'-Oxydiphthalic anhydride, TPC: Terephthaloyl chloride, IPC: Isophthaloyl chloride.

Table 3: Properties of Polyimides Derived from 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) (NADA) [3]

| Dianhydride | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) (N2) | Solubility | Dielectric Constant (1 MHz) |

| PMDA | 0.85 | 381 | 569 | Soluble in NMP, DMAc | 2.82 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline typical experimental procedures for the synthesis and characterization of aromatic diamine monomers and their corresponding polymers.

Synthesis of Aromatic Diamine Monomers

A representative synthesis of a novel aromatic diamine, 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) (NADA), is described as follows:

-

Reaction Setup : A mixture of the starting materials is prepared in a suitable solvent.

-

Reaction Conditions : The reaction is carried out under an inert atmosphere (e.g., nitrogen) and stirred at a specific temperature for a designated period.

-

Purification : The crude product is purified using techniques such as column chromatography. For NADA, a 100–200 mesh neutral alumina stationary phase and a petroleum ether/ethyl acetate (2:3, v/v) mobile phase are used.[3]

-

Product Isolation : The solvent is removed via rotary evaporation, and the final product is dried under vacuum to yield the pure diamine monomer as a powder.[3]

-

Characterization : The structure and purity of the synthesized monomer are confirmed using techniques like ¹H NMR and mass spectrometry.[3]

Polymer Synthesis and Film Preparation

The synthesis of polyimides from aromatic diamines and dianhydrides typically involves a two-step polycondensation reaction.

-

Poly(amic acid) (PAA) Synthesis : The diamine monomer is dissolved in an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc). The dianhydride is then slowly added to the solution, and the mixture is stirred at room temperature for an extended period (e.g., 12 hours) to form a viscous PAA solution.[3]

-

Film Casting : The PAA solution is cast onto a clean glass substrate using a spin-coater to ensure a uniform thickness.[3]

-

Thermal Imidization : The cast film is then subjected to a stepwise thermal curing process. For instance, the film might be heated at 90°C for 30 minutes to remove the solvent, followed by curing at higher temperatures (e.g., 250°C for 10 minutes and 350°C for 10 minutes) to complete the imidization process and form the final polyimide film.[3]

Visualizing Key Processes

Diagrams are essential for understanding the complex relationships in polymer chemistry. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and the fundamental structure-property relationships.

Conclusion

The development of novel aromatic diamine monomers is a pivotal driver of innovation in the high-performance polymer sector. By strategically engineering the molecular architecture of these monomers, researchers can systematically enhance crucial properties of the resulting polymers, including solubility, thermal stability, and dielectric performance.[1] This targeted approach to material design opens up new possibilities for advanced applications in a multitude of industries. The continued exploration of new aromatic diamine structures will undoubtedly lead to the creation of next-generation materials with unprecedented capabilities.

References

3,3'-DDM molecular symmetry and its implications

An In-depth Technical Guide to the Molecular Symmetry of 3,3'-Diaminodiphenylmethane (3,3'-DDM) and Its Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular symmetry of this compound (3,3'-DDM), a crucial chemical intermediate in the synthesis of polymers and a molecule of interest in medicinal chemistry. In contrast to its well-characterized and more symmetric isomer, 4,4'-DDM, the meta-substitution pattern of 3,3'-DDM results in a lower molecular symmetry. This guide explores the structural nuances of 3,3'-DDM, deduces its most probable point group, and elucidates the profound implications of its symmetry on its physicochemical properties, spectroscopic signatures, and potential biological activity. Detailed experimental protocols for its synthesis and characterization are provided, alongside illustrative diagrams to facilitate a deeper understanding of its structure-property relationships.

Introduction to Molecular Symmetry

Molecular symmetry is a fundamental concept in chemistry that describes the different symmetry elements a molecule possesses.[1] These elements include rotation axes (Cn), mirror planes (σ), centers of inversion (i), and improper rotation axes (Sn).[2][3] The complete set of symmetry operations for a molecule defines its point group, which can be used to predict or explain many of its chemical and physical properties, such as polarity, chirality, and spectroscopic transitions.[1][4]

Molecular Symmetry of 3,3'-DDM

Unlike its 4,4'-isomer, which possesses a higher degree of symmetry (C2v), this compound (3,3'-DDM) has a bent and kinked molecular architecture due to the meta-position of the amino groups.[5] This substitution pattern significantly reduces the overall symmetry of the molecule.

Conformational Flexibility and Point Group Determination

The 3,3'-DDM molecule consists of two aniline rings connected by a methylene bridge. The single bonds connecting the phenyl rings to the central carbon atom allow for considerable rotational freedom. This flexibility means that the molecule can exist in various conformations in the gas phase or in solution.

References

- 1. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nmrprobe.org [nmrprobe.org]

- 5. depts.washington.edu [depts.washington.edu]

Physical and chemical properties of 3,3'-Methylenedianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3'-Methylenedianiline (3,3'-MDA). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental context.

Core Chemical and Physical Properties

3,3'-Methylenedianiline, with the CAS number 19471-12-6, is an aromatic amine characterized by two aniline rings linked by a methylene bridge at the meta position.[1][2] Its chemical structure plays a significant role in its physical and chemical behaviors.

Identification and Structure

| Property | Value | Reference |

| Chemical Name | 3,3'-Methylenedianiline | |

| Synonyms | 3,3'-Diaminodiphenylmethane, 3,3'-MDA | [1] |

| CAS Number | 19471-12-6 | |

| Molecular Formula | C₁₃H₁₄N₂ | |

| Molecular Weight | 198.26 g/mol | |

| SMILES | Nc1cccc(Cc2cccc(N)c2)c1 | |

| InChI | 1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2 |

Physical Properties

A summary of the key physical properties of 3,3'-Methylenedianiline is presented in the table below. It is typically a solid at room temperature.[1]

| Property | Value | Reference |

| Melting Point | 81-84 °C (lit.) | |

| Boiling Point | 192-195 °C at 2 Torr | [3] |

| Density (Predicted) | 1.143 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.82 ± 0.10 | [3] |

Solubility Profile

Chemical Properties and Reactivity

As an aromatic amine, 3,3'-Methylenedianiline is a weak base.[2] It is known for its high thermal stability, which makes it a valuable component in the production of polyurethanes and epoxy resins, where it often serves as a hardener or curing agent.[1]

Spectroscopic Data

The following provides an overview of the available spectroscopic data for the characterization of 3,3'-Methylenedianiline.

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 3,3'-Methylenedianiline are crucial for research and development. The following sections outline general procedures that can be adapted for this specific isomer.

Synthesis of 3,3'-Methylenedianiline

The general synthesis of diaminodiphenylmethanes involves the condensation reaction of an aniline with formaldehyde, typically in the presence of an acid catalyst such as hydrochloric acid.[6][7] For the synthesis of a specific isomer like 3,3'-MDA, the reaction conditions, including temperature and catalyst, would need to be carefully controlled to favor the desired product. A general procedure would involve:

-

Reaction of m-toluidine with hydrochloric acid to form the salt.

-

Condensation reaction with a condensation agent like formaldehyde in the presence of a catalyst.

-

Neutralization of the reaction product with an alkaline solution.

-

Purification of the crude product, for example, by recrystallization from a suitable solvent mixture like ethanol and dimethylformamide.[8][9]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of aromatic amines and their isomers. A reversed-phase HPLC method can be developed for the separation and quantification of 3,3'-MDA.

-

Column: A C18 column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a buffer, is employed.

-

Detection: UV detection is commonly used for aromatic amines.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of methylenedianiline isomers.

-

Derivatization: Often, derivatization of the amine groups is necessary to improve chromatographic performance.

-

Column: A capillary column, such as a DB-1MS, is suitable for separation.

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: Mass spectrometry provides both qualitative and quantitative data.[11]

Safety Information

3,3'-Methylenedianiline is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. It is also suspected of causing cancer. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound.

| Hazard Statement | GHS Classification |

| H302+H312+H332 | Acute toxicity (Oral, Dermal, Inhalation), Category 4 |

| H315 | Skin irritation, Category 2 |

| H319 | Eye irritation, Category 2 |

| H335 | Specific target organ toxicity — single exposure (Respiratory tract irritation), Category 3 |

| H351 | Carcinogenicity, Category 2 |

References

- 1. CAS 19471-12-6: 3,3'-methylenedianiline | CymitQuimica [cymitquimica.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. This compound | 19471-12-6 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound [webbook.nist.gov]

- 6. CN101326153B - Process for preparing diaminodiphenylmethane - Google Patents [patents.google.com]

- 7. Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06475K [pubs.rsc.org]

- 8. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]

- 9. Preparation method of 3,3'-dimethyl-4,4'-diamino dibenzyl methane - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

GHS Hazard Profile of 3,3'-Diaminodiphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diaminodiphenylmethane (3,3'-MDA), a member of the aromatic amine family, is a chemical intermediate used in the synthesis of polymers and other specialty chemicals. As with many aromatic amines, understanding its hazard profile is critical for ensuring safe handling and for risk assessment in research and development settings. This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements for this compound, compiled from available safety data sheets and chemical databases.

GHS Hazard Classification

Based on information from chemical suppliers, this compound is classified with several hazard statements, indicating risks associated with acute toxicity, skin and eye irritation, and potential long-term health effects. The signal word associated with this chemical is "Warning"[1][2].

Summary of GHS Hazard Statements

The following table summarizes the GHS hazard classifications and corresponding H-statements for this compound.

| Hazard Class | Hazard Statement Code | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1][2] |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |

| Carcinogenicity | H351 | Suspected of causing cancer[1] |

Toxicological Data

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on this compound are not publicly available. However, the hazard classifications are based on standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are general descriptions of the types of protocols that would be used to determine the observed hazards.

Acute Toxicity Testing (Oral, Dermal, Inhalation)

Acute toxicity studies are typically conducted in rodents (e.g., rats or mice) to determine the short-term adverse effects of a substance.

-

Oral (OECD TG 420, 423, or 425): A single dose of the substance is administered by gavage to the animals. The animals are then observed for a set period, typically 14 days, for signs of toxicity and mortality.

-

Dermal (OECD TG 402): The substance is applied to a shaved area of the skin of the test animals. The site is covered with a porous gauze dressing, and the animals are observed for signs of toxicity and mortality.

-

Inhalation (OECD TG 403): Animals are exposed to the substance as a dust, mist, or vapor in an inhalation chamber for a specified duration. Observations for toxicity and mortality follow the exposure period[3].

Skin and Eye Irritation Testing

-

Skin Irritation (OECD TG 404): The test substance is applied to a small patch of skin on a test animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals[4]. In vitro methods using reconstructed human epidermis models are also now widely used (OECD TG 431, 439)[5][6].

-

Eye Irritation (OECD TG 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for redness, swelling, and corneal opacity[7][8][9].

Sensitization Testing

-

Skin Sensitization (OECD TG 429, Local Lymph Node Assay - LLNA): This is the preferred in vivo method for assessing the skin sensitization potential of a chemical. It involves applying the test substance to the ears of mice and measuring the proliferation of lymphocytes in the draining lymph nodes[10][11]. In vitro methods are also available and are based on key events in the adverse outcome pathway for skin sensitization (OECD TG 442C, 442D, 442E)[12].

Carcinogenicity Bioassay

-

Carcinogenicity Studies (OECD TG 451): These are long-term studies, typically lasting for the lifetime of the test animals (e.g., two years in rats). The substance is administered to the animals daily, usually in their feed or drinking water. At the end of the study, tissues and organs are examined for the presence of tumors[13].

Logical Relationship of Hazard Determination

The process of classifying a chemical according to GHS follows a logical workflow, starting from the intrinsic properties of the substance and leading to the assignment of hazard statements.

Signaling Pathways in Toxicity

While specific signaling pathways for this compound toxicity are not detailed in the available literature, aromatic amines, in general, can exert their toxic effects through various mechanisms. For instance, skin sensitization involves a complex series of events known as the Adverse Outcome Pathway (AOP).

Conclusion

This compound is a chemical with a notable hazard profile that requires careful handling and the use of appropriate personal protective equipment. The GHS hazard statements indicate risks of acute toxicity, skin and eye irritation, and potential for respiratory sensitization and carcinogenicity. Researchers and professionals in drug development should consult the full safety data sheet before use and implement control measures to minimize exposure. Further research to establish definitive quantitative toxicity values and to elucidate the specific mechanisms of toxicity for 3,3'-MDA would be beneficial for a more complete risk assessment.

References

- 1. cerij.or.jp [cerij.or.jp]

- 2. assets.greenbook.net [assets.greenbook.net]

- 3. x-cellr8.com [x-cellr8.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. episkin.com [episkin.com]

- 6. x-cellr8.com [x-cellr8.com]

- 7. Draize test - Wikipedia [en.wikipedia.org]

- 8. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 10. The local lymph node assay (LLNA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The carcinogenesis bioassay in perspective: application in identifying human cancer hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioassay of daminozide for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioassay of N-nitrosodiphenylamine for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Material Safety Data Sheet for CAS 19471-12-6 (3,3'-Diaminodiphenylmethane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for CAS 19471-12-6, chemically identified as 3,3'-Diaminodiphenylmethane. The information is compiled from various safety data sheets and regulatory documents to ensure a thorough understanding of its properties, hazards, and safe handling procedures.

Chemical Identification

| Identifier | Value |

| CAS Number | 19471-12-6 |

| Chemical Name | This compound |

| Synonyms | 3,3'-Methylenedianiline, 3-(3-Aminobenzyl)phenylamine |

| Molecular Formula | C13H14N2 |

| Molecular Weight | 198.26 g/mol [1] |

| Chemical Structure | (Depiction of the chemical structure) |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Appearance | White to light yellow or light orange crystalline powder | [2] |

| Melting Point | 81-84 °C | [1] |

| Purity | ≥97% - >98.0% (GC) | [1][2] |

| Flash Point | Not applicable | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Target Organs: Respiratory system[1]

Toxicological Information

The following data is summarized from a comprehensive public report by the Australian Industrial Chemicals Introduction Scheme (AICIS).[3]

| Toxicity Endpoint | Species | Guideline | Results |

| Acute Dermal Toxicity | Rat | - | LD50 > 2000 mg/kg bw |

| Acute Inhalation Toxicity | Rat | OECD 403 | LC > 5.3 mg/L/4h |

| Skin Irritation | Rabbit | OECD 404 | Not a skin irritant |

| Eye Irritation | Rabbit | OECD 405 | Slight eye irritant |

| Skin Sensitization | Guinea Pig | OECD 406 | Evidence of skin sensitization |

| Mutagenicity (Ames Test) | S. typhimurium & E. coli | OECD 471 & 472 | Non-mutagenic |

| Repeated Dose Oral Toxicity (28-day) | Rat | OECD 407 | NOAEL: 1000 ppm (approx. 97 mg/kg/day) |

Experimental Protocols

Detailed methodologies for key toxicological studies are summarized below.

Repeated Dose Oral Toxicity (OECD Guideline 407)[3]

A 28-day oral toxicity study was performed on Wistar rats. The chemical was administered daily in drinking water at concentrations of 0, 1000, 5000, or 15000 ppm, corresponding to average daily doses of 0, 97, 497, and 1739 mg/kg respectively. Each group consisted of five male and five female rats. Clinical observations were recorded on a weekly basis. Blood samples for analysis were collected on day 28, and a full necropsy was performed on day 29. All animals survived until the scheduled necropsy.

Skin Sensitization (OECD Guideline 406) - Magnusson-Kligman Maximisation Test[3]

This study was conducted using female Pirbright White guinea pigs, with four animals in the treatment group. A preliminary study identified a 10% preparation of the chemical in distilled water as the maximum non-irritant concentration for occlusive application. The main study followed the Magnusson-Kligman Maximisation Test protocol to assess the skin sensitization potential.

Handling and Storage

-

Handling: Use personal protective equipment as required. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[1]

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Personal Protective Equipment

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: A dust mask (type N95 or equivalent) is recommended.[1]

Signaling Pathways and Mechanism of Action

Currently, there is limited publicly available information detailing the specific signaling pathways or molecular mechanisms through which this compound exerts its toxic effects. Its classification as a suspected carcinogen suggests potential for genotoxicity or other mechanisms leading to uncontrolled cell growth, although the Ames test for mutagenicity was negative.[3] Further research is required to elucidate its interactions with biological systems at the molecular level.

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the official SDS for the most current and complete safety information.

References

Methodological & Application

Synthesis of High-Performance Polymers from 3,3'-Diaminodiphenylmethane (3,3'-DDM): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides and polyamides derived from 3,3'-Diaminodiphenylmethane (3,3'-DDM). The unique meta-substituted isomeric structure of 3,3'-DDM imparts distinct properties to the resulting polymers, such as improved solubility, which can be advantageous for processing and specific applications in electronics, aerospace, and biomedical fields.

Introduction to 3,3'-DDM in Polymer Synthesis

Aromatic polyimides and polyamides are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The selection of the diamine monomer is a critical factor that dictates the final properties of the polymer. While 4,4'-Diaminodiphenylmethane (4,4'-DDM) is a commonly used diamine that results in polymers with highly linear and rigid backbones, its meta-isomer, 3,3'-DDM, introduces a kink in the polymer chain. This structural irregularity disrupts chain packing, leading to enhanced solubility in organic solvents without significantly compromising the desirable high-performance characteristics. This improved processability makes 3,3'-DDM-based polymers attractive for applications requiring solution-based fabrication techniques.

High-Performance Polyimides from 3,3'-DDM

Polyimides are synthesized through a two-step polycondensation reaction between a diamine and a dianhydride. The initial step involves the formation of a soluble poly(amic acid) precursor, which is subsequently converted to the final polyimide via thermal or chemical imidization. The choice of dianhydride allows for the tailoring of the polymer's properties.

Quantitative Data Summary: Polyimide Properties

The following table summarizes the key thermal and mechanical properties of polyimides synthesized from 3,3'-DDM and various aromatic dianhydrides.

| Dianhydride | Polymer Designation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Pyromellitic Dianhydride (PMDA) | 3,3'-DDM-PMDA | ~350 | >500 | 100 - 120 | 2.5 - 3.5 | 5 - 10 |

| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | 3,3'-DDM-BTDA | ~270 | >500 | 90 - 110 | 2.0 - 3.0 | 10 - 20 |

| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | 3,3'-DDM-6FDA | ~260 | >500 | 80 - 100 | 2.0 - 2.5 | >20 |

Note: The data presented are representative values and may vary depending on the specific synthesis and processing conditions.

Experimental Workflow: Polyimide Synthesis

The following diagram illustrates the general workflow for the synthesis of polyimides from 3,3'-DDM.

Application Notes and Protocols: Synthesis of Poly(3,3'-diaminodiphenylmethane-co-formaldehyde)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acid-catalyzed condensation polymerization of 3,3'-Diaminodiphenylmethane with formaldehyde. This process yields a poly(this compound-co-formaldehyde) resin. The methodologies outlined herein are compiled from established procedures for analogous aromatic amine-formaldehyde condensations, providing a robust starting point for synthesis and characterization. All quantitative data is presented in structured tables for clarity, and a comprehensive experimental workflow is visualized.

Introduction

The condensation reaction between aromatic amines and formaldehyde is a fundamental process for the synthesis of various polymers and resins. These materials find applications as curing agents for epoxy resins, in the formation of polyurethanes, and as intermediates in the synthesis of various specialty chemicals.[1] While the synthesis of 4,4'-methylenedianiline (MDA) is widely documented, protocols specifically detailing the polymerization of this compound with formaldehyde are less common. This application note adapts established methodologies for related compounds to provide a comprehensive protocol for the synthesis and characterization of poly(this compound-co-formaldehyde).

Reaction and Mechanism

The reaction proceeds via an acid-catalyzed electrophilic aromatic substitution. Formaldehyde is first activated by a proton to form a highly reactive electrophile, which then attacks the electron-rich aromatic ring of this compound. Subsequent condensation and further reaction with formaldehyde lead to the formation of methylene bridges between the aromatic amine units, resulting in a polymer. The reaction is typically carried out in the presence of a strong acid catalyst such as hydrochloric acid.[1][2]

Experimental Protocols

Materials and Equipment

Materials:

-

This compound (3,3'-MDA)

-

Formaldehyde solution (37% in water, formalin)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution (25% w/v)

-

Distilled water

-

Organic solvent (e.g., Toluene or Dimethylformamide)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

-

Heating mantle with temperature controller

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Oven

Synthesis of Poly(this compound-co-formaldehyde)

-

Reaction Setup: In a round-bottom flask, charge this compound and an appropriate amount of organic solvent.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid to the mixture. An exothermic reaction may occur; maintain the temperature between 20-30°C. Stir for 15-30 minutes.

-

Formaldehyde Addition: Slowly add the formaldehyde solution dropwise to the reaction mixture using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 40-50°C.

-

Initial Condensation: After the complete addition of formaldehyde, continue stirring at 40-50°C for 2 hours.

-

Polymerization: Gradually increase the temperature to 80-90°C and maintain it for 3 hours to promote polymerization.

-

Neutralization: Cool the reaction mixture to room temperature. Slowly add sodium hydroxide solution to neutralize the acid and adjust the pH to 7.

-

Product Isolation: The solid polymer product will precipitate. Isolate the precipitate by filtration using a Buchner funnel.

-

Washing: Wash the filtered solid with distilled water until the washings are neutral to remove any remaining salts and impurities.

-

Drying: Dry the purified polymer in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses of related poly(diaminodiphenylmethane) resins.

| Parameter | Value/Range | Reference/Notes |

| Molar Ratio (3,3'-MDA : Formaldehyde) | 1 : 0.5 - 1 | Optimization may be required. |

| Catalyst | Hydrochloric Acid | Other strong acids can be used. |

| Reaction Temperature | 40 - 90°C | Staged temperature profile is common.[3] |

| Reaction Time | 5 - 7 hours | Includes initial condensation and polymerization. |

| pH for Precipitation | 7 | Neutralization is crucial for product isolation.[3] |

| Expected Yield | 75 - 85% | Based on analogous reactions for substituted anilines.[3] |

| Purity (crude) | >80% | Purification steps can improve purity.[3] |

Characterization

The synthesized polymer can be characterized using various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer, such as N-H, C-H, and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the polymer repeating units and the nature of the methylene bridges.

-

Gel Permeation Chromatography (GPC): To determine the average molecular weight and polydispersity index of the polymer.

Visualizations

Experimental Workflow

References

- 1. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]

Application Notes and Protocols for the Analytical Detection of 3,3'-Diaminodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diaminodiphenylmethane (3,3'-DDM) is an aromatic amine that finds application in various industrial processes, including the synthesis of polymers and dyes. Its potential toxicity and environmental persistence necessitate sensitive and reliable analytical methods for its detection and quantification in diverse matrices such as environmental samples, industrial effluents, and biological specimens. This document provides detailed application notes and protocols for the analysis of 3,3'-DDM using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensing.

Analytical Methods Overview

A summary of the key quantitative parameters for the described analytical methods is presented in the table below. These values are based on methods developed for structurally similar aromatic amines and should be considered as starting points for method validation for 3,3'-DDM.

| Parameter | HPLC-UV | GC-MS (with derivatization) | Electrochemical Sensing |

| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL | 0.01 - 0.1 µM |

| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.5 - 20 ng/mL | 0.05 - 0.5 µM |

| Linearity Range | 10 - 1000 ng/mL | 1 - 500 ng/mL | 0.1 - 100 µM |

| Recovery | 85 - 110% | 80 - 115% | Not Applicable |

| Precision (%RSD) | < 5% | < 10% | < 7% |